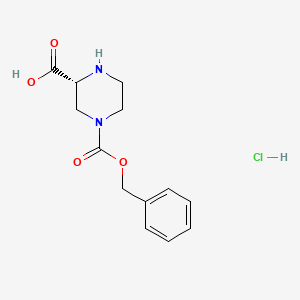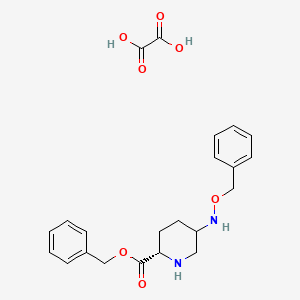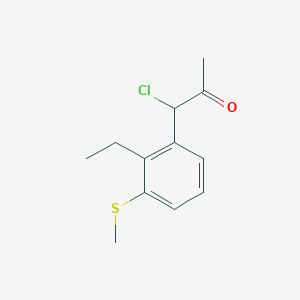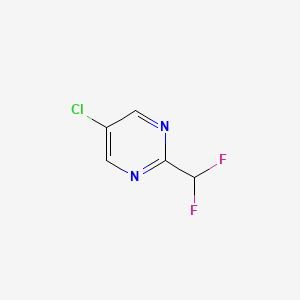![molecular formula C25H17BrClN3 B14036852 5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14036852.png)
5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and trityl groups attached to the pyrrolopyrimidine core. It is primarily used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the core structure.
Tritylation: The trityl group is introduced using trityl chloride in the presence of a base such as pyridine.
The reaction conditions generally involve stirring the reaction mixture at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Batch Processing: The reactions are carried out in large batches to maximize efficiency.
Purification: Advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
科学的研究の応用
5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the development of antiviral, anticancer, and anti-inflammatory drugs.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the bromine and trityl groups, making it less versatile in certain synthetic applications.
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but without the trityl group, which affects its reactivity and applications.
7-Trityl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the halogen atoms, resulting in different chemical properties and reactivity.
Uniqueness
The presence of both bromine and chlorine atoms, along with the trityl group, makes 5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine unique. These functional groups provide a combination of reactivity and stability, making the compound highly valuable in synthetic chemistry and pharmaceutical research.
特性
分子式 |
C25H17BrClN3 |
|---|---|
分子量 |
474.8 g/mol |
IUPAC名 |
5-bromo-4-chloro-7-tritylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H17BrClN3/c26-21-16-30(24-22(21)23(27)28-17-29-24)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChIキー |
AEEUHBMWJBFTGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C5=C4N=CN=C5Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)


![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)





